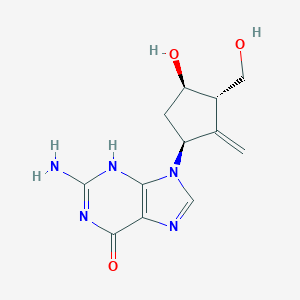

(1S,3S,4R)-Entecavir

描述

(1S,3S,4R)-Entecavir is a stereochemically specific form of entecavir, a guanine nucleoside analogue with potent antiviral activity against hepatitis B virus. This compound is particularly notable for its high specificity and efficacy in inhibiting viral replication, making it a critical component in the treatment of chronic hepatitis B infections.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R)-Entecavir typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the guanine base, followed by the attachment of the sugar moiety and subsequent stereochemical control to ensure the correct configuration at the 1S, 3S, and 4R positions. The reaction conditions often involve the use of protecting groups, selective deprotection, and stereoselective reactions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-performance liquid chromatography for purification and rigorous quality control measures to ensure the consistency and efficacy of the final product.

化学反应分析

Oxidation Reactions

ETV undergoes oxidation primarily at its cyclopentyl methylene group and guanine moiety . Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Converts the exocyclic methylene group to a ketone, forming oxidized derivatives .

-

Ozone (O₃) : Cleaves the cyclopentene ring under controlled ozonolysis conditions .

Key Reaction Pathway :

Reduction Reactions

Reductive modifications target functional groups such as alkenes and azides :

-

Sodium borohydride (NaBH₄) : Reduces ketones to secondary alcohols without altering stereochemistry .

-

Catalytic hydrogenation (H₂/Pd-C) : Saturates the cyclopentene ring to form cyclopentane derivatives .

Notable Product :

Hydrogenation of ETV’s exocyclic methylene yields dihydro-ETV , which retains antiviral activity but with reduced potency .

Radical-Mediated Reactions

Radical chemistry enables cyclization and functionalization:

-

Bu₃SnH/AIBN : Facilitates 5-exo-dig cyclization to form spirocyclic intermediates (e.g., spiro[2.4]heptane derivatives) .

-

Electrophilic fluorination : Utilizes Selectfluor™ to introduce fluorine at the 6′-position .

Example :

Substitution Reactions

Nucleophilic substitution occurs at the purine base and sugar moiety :

-

Sodium azide (NaN₃) : Replaces hydroxyl groups with azides for click chemistry applications .

-

Mitsunobu reaction : Attaches modified bases (e.g., 2′-deoxyguanine) using DIAD/TPP .

Synthetic Utility :

Substitutions enable the synthesis of ETV prodrugs with enhanced bioavailability .

Cyclopropanation

Simmons-Smith reaction introduces cyclopropane rings:

Product :

Cyclopropanated ETV derivatives show improved metabolic stability but reduced antiviral efficacy .

Conjugation Reactions

ETV forms conjugates via its primary hydroxyl group :

-

Fatty acid conjugation : EDC/DMAP-mediated coupling with C6–C12 fatty acids enhances lipophilicity .

-

PEGylation : Attaches polyethylene glycol chains to improve solubility .

Example :

Coupling Reactions

Sonogashira coupling introduces alkynes for structural diversification:

Application :

Used to synthesize ETV hybrids with aristeromycin-like features .

Table 2: Common Reagents and Roles

| Reagent | Role | Example Reaction |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | Radical initiator | Cyclization of alkynes |

| DIAD/TPP | Mitsunobu reagent | Base substitution |

| CH₂I₂/Zn-Cu | Cyclopropanating agent | Bicyclic derivatives |

Mechanistic Insights

-

Exocyclic methylene group : Critical for radical-mediated cyclization and interactions with HBV polymerase .

-

Stereochemistry : The (1S,3S,4R) configuration ensures proper alignment in the HBV RT active site, influencing reaction outcomes .

Research Findings

-

Radical cyclization of ETV precursors achieves >8:1 (E)/(Z) selectivity due to steric effects from bulky silyl groups .

-

ETV-fatty acid conjugates exhibit 10-fold higher cellular uptake compared to native ETV .

-

Cyclopropanated derivatives show a 3-fold decrease in EC₅₀ against HBV, linked to reduced conformational flexibility .

科学研究应用

Treatment of Chronic Hepatitis B

Entecavir is primarily used to treat chronic hepatitis B infections. Numerous studies have demonstrated its efficacy:

- Efficacy in Treatment-Naïve Patients : A study involving 841 treatment-naïve HBV patients showed that after five years of entecavir treatment, the rates of alanine aminotransferase (ALT) normalization were 56.2% for HBeAg-positive patients and 55.6% for HBeAg-negative patients . Additionally, undetectable HBV DNA levels were achieved in 84.6% of HBeAg-positive patients and 96.2% of HBeAg-negative patients at five years .

- Long-Term Efficacy : In a long-term follow-up study, entecavir demonstrated sustained antiviral effects with low resistance rates in both naïve and experienced patients . Among naïve patients, 100% achieved virologic response without developing resistance after a median follow-up of 5.75 years.

Safety Profile

Entecavir has been shown to have a favorable safety profile:

- Adverse Events : In clinical trials, the incidence of adverse events associated with entecavir was low. For instance, only 1.2% of patients discontinued treatment due to adverse effects in a large cohort study .

- Comparative Safety : When compared to lamivudine, another antiviral medication, entecavir resulted in lower incidences of HBV-related hepatitis and reactivation during chemotherapy .

Real-World Effectiveness

A retrospective cohort study assessed the effectiveness of entecavir in a real-world setting involving diverse patient populations:

- Study Findings : The study found that while entecavir was effective in achieving ALT normalization and suppressing HBV DNA, rates were lower than those reported in controlled trials. Notably, ALT normalization rates were 37.2%, 48.7%, and 56.2% at one, three, and five years respectively for HBeAg-positive patients .

Pediatric Applications

Entecavir has also been evaluated for safety and efficacy in children:

- Pediatric Trials : A randomized controlled trial involving children aged 2 to <18 years showed significant improvements in virologic response rates with entecavir compared to placebo (24.2% vs. 3.3%) after 48 weeks . The treatment was well tolerated with no significant differences in adverse events compared to placebo.

Comparative Effectiveness with Other Antivirals

| Drug | Efficacy Rate | Resistance Rate | Safety Profile |

|---|---|---|---|

| Entecavir | ~95% | Low (~0.6% at Year 1) | Favorable |

| Lamivudine | ~70% | High (~20% within 1 year) | Moderate |

| Tenofovir | ~95% | Very Low | Favorable |

作用机制

The mechanism of action of (1S,3S,4R)-Entecavir involves its incorporation into the viral DNA by the hepatitis B virus polymerase. This incorporation results in the termination of DNA chain elongation, effectively inhibiting viral replication. The compound specifically targets the viral polymerase, making it highly effective in reducing viral load in infected individuals.

相似化合物的比较

Similar Compounds

Lamivudine: Another nucleoside analogue used in the treatment of hepatitis B, but with a different stereochemical configuration.

Adefovir: A nucleotide analogue with a similar mechanism of action but different chemical structure.

Tenofovir: A nucleotide analogue with broader antiviral activity, including efficacy against HIV.

Uniqueness

(1S,3S,4R)-Entecavir is unique due to its high specificity for the hepatitis B virus polymerase and its potent antiviral activity. Its stereochemical configuration contributes to its efficacy and reduced likelihood of resistance development compared to other nucleoside analogues.

生物活性

(1S,3S,4R)-Entecavir, commonly referred to as entecavir (ETV), is a potent antiviral medication primarily used in the treatment of chronic hepatitis B virus (HBV) infection. It is a nucleoside analogue that inhibits HBV replication by targeting the viral reverse transcriptase. This article explores the biological activity of entecavir, focusing on its efficacy, resistance profiles, and clinical outcomes based on diverse research findings.

Entecavir functions through three primary mechanisms:

- Base Priming : Initiates the synthesis of the viral DNA.

- Reverse Transcription : Converts the negative strand RNA to DNA.

- Positive Strand Synthesis : Completes the formation of the viral DNA genome.

These actions effectively inhibit HBV replication, leading to reduced viral loads in patients.

Efficacy in Clinical Studies

Numerous studies have documented the efficacy of entecavir in treating chronic hepatitis B. Key findings include:

- Long-term Virologic Response : In a cohort study involving treatment-naïve patients, 95% achieved a virologic response (VR) after prolonged entecavir monotherapy lasting up to 288 weeks . The cumulative probabilities of achieving VR at weeks 96, 144, and 192 were reported as 78.0%, 92.7%, and 95.1%, respectively.

- Comparison with Other Antivirals : A study comparing entecavir with tenofovir disoproxil revealed that while both treatments were effective, tenofovir showed slightly better overall survival (OS) and recurrence-free survival (RFS) rates in patients with HBV-related hepatocellular carcinoma (HCC) . The OS rates at five years were 54.2% for entecavir compared to 64.0% for tenofovir.

Resistance Profiles

Entecavir has a high genetic barrier to resistance. Studies indicate that:

- The cumulative genotypic resistance rate after six years is approximately 1.2% for nucleos(t)ide-naïve patients .

- For patients previously treated with lamivudine, this rate can increase significantly to 57% , highlighting the importance of treatment history in resistance development .

Table 1: Summary of Clinical Outcomes with Entecavir

属性

IUPAC Name |

2-amino-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-GJMOJQLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112392 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367369-79-6 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1367369-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。